molecular formula C15H14ClN3OS B11294382 5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11294382
M. Wt: 319.8 g/mol
InChI Key: VORQTXTUYOQHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, which can be synthesized from thiourea and α-haloketones.

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolone ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Similar compounds have been used in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the manufacture of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. For example, if it were used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound itself.

    5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-2-one: A similar compound with a different position of the double bond in the pyrrolone ring.

    5-amino-1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-4-one: Another isomer with a different position of the double bond.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C15H14ClN3OS/c1-8-9(2)21-15(18-8)13-12(20)7-19(14(13)17)11-5-3-4-10(16)6-11/h3-6,17,20H,7H2,1-2H3

InChI Key

VORQTXTUYOQHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC(=CC=C3)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.